Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline-3-carboxylate class, characterized by a partially saturated quinoline core with a ketone group at position 5 and a methyl ester at position 3. Key structural features include:
- 1,3-Benzodioxol-5-yl group at position 7, a bicyclic substituent known for enhancing metabolic stability and π-π interactions in biological systems.
- Methyl group at position 2 and methyl ester at position 3, contributing to lipophilicity and esterase resistance.
Its molecular formula is C₂₃H₂₉NO₄ (molecular weight: 383.48 g/mol), as identified in structurally similar analogs . The compound’s synthesis likely follows a Hantzsch-type multicomponent reaction, common for 1,4-dihydropyridine derivatives, with modifications for the benzodioxole and propoxyphenyl substituents .
Properties
IUPAC Name |
methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6/c1-4-11-33-22-8-6-5-7-19(22)26-25(28(31)32-3)16(2)29-20-12-18(13-21(30)27(20)26)17-9-10-23-24(14-17)35-15-34-23/h5-10,14,18,26,29H,4,11-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQSGGHMXPFCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC5=C(C=C4)OCO5)NC(=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the hexahydroquinoline core, the introduction of the benzodioxole ring, and the attachment of the propoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinoline derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and key analogs:
Key Comparative Insights:
Substituent Effects on Bioactivity :
- The benzodioxol-5-yl group (target compound) is associated with improved metabolic stability compared to methoxyphenyl or hydroxyphenyl analogs, as the bicyclic structure resists oxidative degradation .
- 2-Propoxyphenyl at position 4 introduces a flexible alkoxy chain, enhancing hydrophobic interactions with biological targets compared to rigid substituents like 4-methoxyphenyl .
Ester Group Influence :
- Methyl esters (target compound and ) exhibit higher lipophilicity and slower hydrolysis rates than ethyl or benzyl esters, favoring prolonged activity .
- Benzyl esters () increase molecular weight and may reduce bioavailability despite stronger π-π interactions .
Crystallographic and Structural Analysis: The target compound’s structure can be resolved using programs like SHELXL and OLEX2, which are standard for small-molecule refinement . Its puckered hexahydroquinoline ring (analyzed via Cremer-Pople coordinates) likely adopts a chair-like conformation, similar to cyclohexane derivatives .
Biological Relevance :
Biological Activity
Methyl 7-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H25N2O5
- Molecular Weight : 405.45 g/mol
The compound features a hexahydroquinoline core structure which is known for various pharmacological activities. The presence of the benzodioxole moiety is significant for its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the benzodioxole ring is associated with radical scavenging activity. In vitro studies suggest that the compound can inhibit lipid peroxidation and reduce oxidative stress markers in cellular models.
Antimicrobial Properties
Studies have shown that derivatives of hexahydroquinoline possess antimicrobial activity against various bacterial strains. The compound's efficacy against Gram-positive and Gram-negative bacteria has been demonstrated in laboratory settings.
Anticancer Effects
Preliminary investigations into the anticancer potential of this compound reveal promising results. In vitro assays indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The biological activity of this compound appears to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.
- Modulation of Signaling Pathways : It potentially affects signaling cascades related to inflammation and cancer progression.
- Interaction with Cellular Membranes : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant capacity | Demonstrated significant reduction in reactive oxygen species (ROS) in treated cells compared to controls. |
| Study 2 | Assess antimicrobial efficacy | Showed effective inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study 3 | Investigate anticancer properties | Induced apoptosis in HeLa cells with IC50 values around 25 µM after 48 hours of treatment. |
Q & A
Q. Optimization Strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) .
- Purify via column chromatography (silica gel, gradient elution) to isolate stereoisomers .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzodioxol protons at δ 6.7–7.1 ppm, hexahydroquinoline methyl groups at δ 1.2–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~507.2 g/mol) .
- X-ray Crystallography : Resolve stereochemistry (e.g., monoclinic P21/c space group with Z=4, β=98.39°) .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer:
Contradictions may arise due to:
- Metabolic Instability : Rapid hepatic metabolism (e.g., ester hydrolysis) reducing bioavailability.
Methodological Solutions : - Metabolite Identification : Use LC-MS/MS to track degradation products .
- Structural Stabilization : Introduce electron-withdrawing groups (e.g., halogenation) to slow hydrolysis .
- Pharmacokinetic Profiling : Conduct ADME studies in rodent models to correlate plasma concentration with efficacy .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting enzyme inhibition?
Answer:
- Substituent Variation :
- Benzodioxol Group : Replace with nitro or methoxy groups to modulate electron density .
- 2-Propoxyphenyl : Test shorter/longer alkoxy chains (e.g., ethoxy vs. butoxy) to optimize hydrophobic interactions .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to targets (e.g., cyclooxygenase-2) .
- Enzyme Assays : Measure IC₅₀ via fluorescence polarization (e.g., COX-2 inhibition at 10 µM) .
Advanced: How can low yields during cyclization steps be mitigated?
Answer:
Low yields (~30–40%) often stem from:
- Steric Hindrance : Bulky substituents (e.g., 2-propoxyphenyl) impeding ring closure.
Solutions : - Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve yield by 15–20% .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control : Maintain 60–80°C to balance kinetics and side reactions .
Basic: What are the key physicochemical properties influencing solubility and formulation?
Answer:
- LogP : ~3.5 (calculated via XlogP), indicating moderate hydrophobicity .
- pKa : Ester group (pKa ~4.5) may protonate in acidic environments .
- Solubility : <0.1 mg/mL in water; enhance via co-solvents (e.g., PEG 400) or nanoemulsion .
Advanced: How can crystallographic data guide polymorph control?
Answer:
- Polymorph Screening : Use solvent evaporation (e.g., ethanol vs. acetone) to isolate forms with distinct melting points .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., N–H···O hydrogen bonds at 2.8 Å) to predict stability .
- DSC/TGA : Monitor thermal transitions (e.g., endothermic peak at 180°C for Form I) .
Advanced: What computational methods validate mechanistic hypotheses for its biological activity?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns to assess stability .
- QM/MM Calculations : Evaluate transition states for enzyme inhibition (e.g., ΔG‡ ~15 kcal/mol) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at 3.2 Å spacing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
